molecular formula C21H26N2O3S B2961989 (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-57-6

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B2961989
CAS RN: 2035000-57-6
M. Wt: 386.51
InChI Key: BVBPJWVNPYTFHJ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CTAM, is a chemical compound that is widely used in scientific research. CTAM has been found to have a variety of biochemical and physiological effects on the body, making it a valuable tool for researchers in a number of different fields.

Scientific Research Applications

Controlled Radical Polymerization

Homopolymers of monosubstituted acrylamide with an amino acid moiety have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This methodology allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing potential in creating well-defined polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).

Organic Sensitizers for Solar Cell Applications

Organic sensitizers with donor, electron-conducting, and anchoring groups have been engineered and synthesized for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrate high incident photon to current conversion efficiency, highlighting their role in improving solar cell performance (Kim et al., 2006).

Polymerization in Polar Solvents

The Baylis-Hillman reaction's acceleration in polar solvents like water and formamide suggests the significant role of hydrogen bonding over hydrophobic effects. This finding could influence the development of new polymerization techniques in eco-friendly solvents, enhancing the sustainability of polymer production processes (Aggarwal, Dean, Mereu, & Williams, 2002).

Corrosion Inhibition by Photo-cross-linkable Polymers

Photo-cross-linkable polymers have been evaluated for their inhibitory action against mild steel corrosion in hydrochloric acid solution. These polymers, acting as mixed-type inhibitors, suggest potential for developing more efficient corrosion protection strategies in industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

RAFT Polymerization at Room Temperature

Conditions facilitating controlled, room-temperature RAFT polymerization of N-isopropylacrylamide have been reported. This advancement opens up new possibilities for synthesizing thermoresponsive polymers under mild conditions, potentially broadening their applications in drug delivery and other biomedical fields (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

properties

IUPAC Name

(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-25-18-10-8-15(12-19(18)26-2)9-11-20(24)22-13-21-23-17(14-27-21)16-6-4-3-5-7-16/h8-12,14,16H,3-7,13H2,1-2H3,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPJWVNPYTFHJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NC(=CS2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NC(=CS2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.